molecular formula C9H20Cl2N2 B2383565 9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride CAS No. 2197057-62-6

9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride

Numéro de catalogue: B2383565
Numéro CAS: 2197057-62-6
Poids moléculaire: 227.17
Clé InChI: NBCRCDYZPHRHMF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride ( 2197057-62-6) is a diazaspirocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical scaffold for the synthesis of novel therapeutic agents. Its primary research value lies in its application as a piperazine bioisostere in the development of protein kinase inhibitors . The spirocyclic core mimics ATP and, when linked to appropriate heteroaromatic groups, can yield ligand-efficient inhibitors that target multiple kinases, providing a valuable starting point for further optimization . The interactions of its basic nitrogen atoms with acidic residues in the ATP-binding pocket of kinases influence selectivity, making it a versatile scaffold for exploring structure-activity relationships . Furthermore, diazaspirocycles have been strategically investigated as core structural elements in poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial for targeting DNA repair pathways in certain cancers . Research demonstrates that incorporating this diazaspiro motif into the architecture of known PARP inhibitors, like olaparib, can yield compounds with high PARP-1 affinity and potentially modified pharmacological profiles, including reduced DNA-damaging properties . This highlights its utility in creating targeted therapies for oncology and other disease areas. The molecular formula of the compound is C9H20Cl2N2, and it has a molecular weight of 227.17 . This product is intended for research purposes only and is not for diagnostic or therapeutic use. For Research Use Only. Not for Human Use.

Propriétés

IUPAC Name

9-methyl-6,9-diazaspiro[4.5]decane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-7-6-10-9(8-11)4-2-3-5-9;;/h10H,2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCRCDYZPHRHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2(C1)CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic amine with methylating agents in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 25-50°C)

    Solvent: Polar solvents such as methanol or ethanol

    Catalysts: Acidic catalysts like hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process may include:

    Continuous Stirring: To ensure uniform reaction conditions

    Temperature Control: To maintain the desired reaction temperature

    Purification Steps: Such as recrystallization or distillation to obtain the pure compound

Analyse Des Réactions Chimiques

Types of Reactions

9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: Where the compound is oxidized to form corresponding oxides

    Reduction: Reduction reactions to form reduced derivatives

    Substitution: Nucleophilic substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Solvents: Polar solvents like water, methanol, or ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield spirocyclic ketones or aldehydes

    Reduction: May produce spirocyclic amines or alcohols

    Substitution: Can result in various substituted spirocyclic compounds

Applications De Recherche Scientifique

9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces

    Enzyme Inhibition: Inhibiting the activity of certain enzymes

    Pathway Modulation: Modulating biochemical pathways to exert its effects

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

The following spirocyclic compounds share structural similarities but differ in substituents, ring sizes, or functional groups:

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features
6,9-Diazaspiro[4.5]decane dihydrochloride 145122-55-0 213.15 No methyl group at position 9
6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride N/A 227.17 Methyl group at position 6 (positional isomer)
3-Azaspiro[5.5]undecane HCl N/A 244.00 Larger spiro[5.5] ring; single nitrogen
1-Boc-1,7-diazaspiro[4.5]decane N/A 265.00 Boc-protected amine; spiro[4.5] framework

Physicochemical Properties

  • Melting Points :

    • 9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride : Data unavailable (currently under research).
    • 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones : Range from 60–183°C depending on aryl substituents (e.g., 4-methoxyphenyl derivatives melt at 60°C) .
    • 1-Boc-1,7-diazaspiro[4.5]decane : Typically oily or low-melting solids due to Boc protection .
  • Synthetic Yields: 9-Methyl derivative: Limited yield data; synthesis involves alkylation of diketopiperazine precursors (e.g., methyl bromoacetate) under reflux with K₂CO₃ . 6-Aryl analogues: Yields range from 50–85% for aryl-substituted diazaspiro compounds .

Functional and Pharmacological Differences

  • Bioactivity: this compound: Potential CNS activity inferred from structural analogs like buspirone (a spirocyclic anxiolytic) . 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones: Exhibit imide carbonyl bands (IR: 1685–1752 cm⁻¹), suggesting utility as protease inhibitors . 3-Azaspiro[5.5]undecane HCl: Used in peptide mimetics due to conformational rigidity .
  • Solubility :

    • Hydrochloride salts (e.g., 9-methyl dihydrochloride) generally exhibit higher aqueous solubility than free bases, critical for drug formulation .

Drug Discovery Relevance

  • Kinase Inhibitors : Analogous spirocycles (e.g., tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate ) serve as intermediates in kinase inhibitor synthesis .
  • Safety Profile: No significant hazards reported for spirocyclic amines, though standard precautions (e.g., P261, P305+P351+P338) apply .

Activité Biologique

9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride is a unique compound characterized by its spirocyclic structure, which includes both nitrogen and oxygen heteroatoms. This structural complexity has garnered interest in various biological applications, particularly in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8_8H16_{16}N2_2O
  • Molecular Weight : Approximately 156.23 g/mol
  • Structural Features : The compound features a spiro connection between two cyclic structures, contributing to its unique chemical properties and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The compound may modulate enzyme activity or receptor functions through binding interactions, influencing various biochemical pathways.

Potential Targets

  • Enzymes : The compound has been studied for its inhibitory effects on prolyl hydroxylase domain (PHD) enzymes, which are involved in the regulation of hypoxia-inducible factors (HIFs). Inhibition of these enzymes may have therapeutic implications for conditions such as anemia and ischemia .
  • Receptors : Its interaction with neurotransmitter receptors suggests potential applications in neuropharmacology, particularly in the treatment of neurodegenerative diseases.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity:

  • Inhibition of PHDs : Studies indicate that derivatives of spiro[4.5]decane compounds can serve as effective inhibitors of PHDs, with implications for cancer therapy and treatment of ischemic conditions .
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study focused on the anticancer properties of spirocyclic compounds demonstrated that modifications to the spiro structure enhance cytotoxicity against specific cancer cell lines . The unique three-dimensional structure is believed to improve binding interactions with target proteins.
  • Alzheimer's Disease : Research has indicated that compounds similar to this compound can inhibit key enzymes involved in Alzheimer’s pathology, suggesting potential for development as a treatment option .

Comparative Analysis

The following table summarizes key findings related to this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of ActionTherapeutic Potential
This compoundPHD inhibition; neuroprotectionEnzyme/receptor modulationCancer; neurodegeneration
2-Methyl-6-oxa-2,9-diazaspiro[4.5]decaneModerate PHD inhibitionSimilar binding interactionsPotential for ischemia treatment
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decaneAnticancer activityTargeting IKKb pathwayCancer therapy

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-methyl-6,9-diazaspiro[4.5]decane dihydrochloride, and how can purity be optimized during synthesis?

  • Methodology : Common synthetic routes involve spirocyclic amine formation via cyclization of precursors such as tert-butyl-protected intermediates (e.g., tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate). Purification typically employs recrystallization or column chromatography, with final dihydrochloride salt formation using HCl in anhydrous solvents. Impurity profiling via HPLC or LC-MS (as demonstrated for structurally related APIs like Buspirone Hydrochloride) is critical for optimizing purity .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) confirms the spirocyclic framework and methyl substitution. High-resolution mass spectrometry (HR-MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Purity assessment combines reverse-phase HPLC with UV detection and ion-pair chromatography for chloride quantification .

Q. What solvents and conditions are optimal for dissolving this compound in experimental settings?

  • Methodology : The compound is freely soluble in polar aprotic solvents (e.g., dimethylformamide, DMSO) and acidic aqueous solutions. For biological assays, solubility in ethanol or dioxane (with sonication) is recommended. Pre-saturation studies at varying pH levels (1–7) are advised to avoid precipitation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid skin/eye contact. Store in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Electrostatic discharge risks necessitate grounded equipment during transfer .

Advanced Research Questions

Q. How can researchers address contradictory data in impurity profiling during scale-up synthesis?

  • Methodology : Implement orthogonal analytical methods (e.g., LC-MS/MS and ion chromatography) to resolve co-eluting impurities. For example, EP-grade impurities like 2-(Piperazin-1-yl)pyrimidine dihydrochloride (CAS 94021-22-4) require targeted quantification using reference standards . Statistical tools like principal component analysis (PCA) can identify batch-to-batch variability sources.

Q. What computational strategies predict the pharmacological activity of 9-methyl-6,9-diazaspiro[4.5]decane derivatives?

  • Methodology : Use in silico tools (e.g., Molinspiration Cheminformatics, Way2Drug PharmaExpert) for docking studies against CNS targets (e.g., serotonin receptors). Quantitative Structure-Activity Relationship (QSAR) models trained on spirocyclic analogs can prioritize derivatives for synthesis .

Q. What challenges arise in stereoselective synthesis of this spirocyclic compound, and how can they be mitigated?

  • Methodology : Spiro center racemization is a key issue. Chiral auxiliaries (e.g., tert-butyloxycarbonyl groups) or asymmetric catalysis (e.g., Pd-mediated cyclization) can enforce stereochemical control. Dynamic NMR studies monitor configurational stability during reaction optimization .

Q. How can researchers validate hypothesized biological targets using in vitro assays?

  • Methodology : Radioligand binding assays (e.g., for serotonin 5-HT₁A receptors) quantify affinity (Ki). Functional assays (e.g., cAMP inhibition) assess agonism/antagonism. Cross-validate with CRISPR-edited cell lines to confirm target specificity .

Notes

  • Avoid abbreviations; use full chemical names (e.g., "tert-butyl" instead of "t-Bu").
  • For toxicity assessment, consult regulatory guidelines (e.g., OECD 423) due to limited data in evidence .
  • Structural analogs (e.g., 6,10-dichloro-1-oxa-4,8-dithia-7,9-diazaspiro[4.5]deca-6,9-diene) may inform reactivity studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.